N-cyclopropyl-N-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide
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Overview
Description
“N-cyclopropyl-N-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines have been found in many important synthetic drug molecules and have a wide range of biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
- The study of cyclopropanation processes of tetrahydroquinoline derivatives has led to the discovery of new compounds that can serve as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This provides a unique approach to synthesizing heterocyclic systems with potential biological activity (Szakonyi et al., 2002).
- The development of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has shown significant antitumor properties. This highlights the potential of these compounds in developing new antitumor agents (Alqasoumi et al., 2010).
- Research into the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds indicates their potential in addressing various bacterial and fungal infections, demonstrating the broad applicability of sulfonamide derivatives in antimicrobial therapies (Sarvaiya et al., 2019).
Pharmaceutical Applications
- The exploration of sulfonamide derivatives in synthesizing celecoxib derivatives has revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This underscores the versatility of sulfonamide-based compounds in pharmaceutical development (Küçükgüzel et al., 2013).
Photochemical Studies
- Investigations into the photochemical decomposition of sulfamethoxazole have provided insights into the photolability of sulfonamide compounds in acidic aqueous solutions, leading to the identification of various photoproducts. This research could inform the stability and storage conditions of pharmaceuticals containing similar structures (Zhou & Moore, 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-N-methyl-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-21(14-8-9-14)27(25,26)15-10-6-13(7-11-15)19(24)22-12-18(23)20-16-4-2-3-5-17(16)22/h2-7,10-11,14H,8-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRTYUGDKDTLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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